N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Description

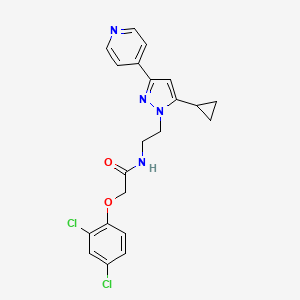

The compound N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide features a pyrazole core substituted with cyclopropyl and pyridin-4-yl groups, linked via an ethyl chain to a 2-(2,4-dichlorophenoxy)acetamide moiety. This structure integrates multiple pharmacophoric elements:

- Pyrazole ring: Known for modulating kinase and enzyme inhibition via heterocyclic interactions.

- Cyclopropyl group: Enhances metabolic stability and steric bulk.

- Pyridin-4-yl: Facilitates hydrogen bonding and π-π stacking in receptor binding.

- 2,4-Dichlorophenoxyacetamide: A common motif in anti-inflammatory and agrochemical agents, influencing hydrophobic interactions .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N4O2/c22-16-3-4-20(17(23)11-16)29-13-21(28)25-9-10-27-19(15-1-2-15)12-18(26-27)14-5-7-24-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZBICSJGMRWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, a compound of significant interest in medicinal chemistry, has been investigated for its potential biological activities. This article synthesizes the available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure includes a pyrazole moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O2 |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1797294-23-5 |

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine groups exhibit notable anticancer properties. For instance, a study screening a drug library identified several pyrazole derivatives as potential anticancer agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Study: Anticancer Screening

In a notable study by Fayad et al., various compounds were screened for their efficacy against multicellular spheroids, which mimic tumor environments more accurately than traditional cell cultures. The results showed that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related pyrazole derivatives has shown effectiveness against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | 0.125 μg/mL |

| Pyrazole Derivative B | Escherichia coli | 0.250 μg/mL |

| This compound | Klebsiella pneumoniae | TBD |

The data indicates that modifications in the pyrazole structure can enhance antimicrobial activity, potentially through mechanisms such as enzyme inhibition or disruption of bacterial cell wall synthesis.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial survival.

- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.

- Structural Mimicry : By mimicking natural substrates, it can effectively block active sites of target enzymes.

Comparison with Similar Compounds

Research Implications

- Targeted Drug Design: The pyridin-4-yl and dichlorophenoxyacetamide combination warrants exploration in dual COX-2/kinase inhibitors.

- Synthetic Optimization : Lessons from EDCI/HOBt-mediated couplings () could improve yields of the target compound .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole core followed by functionalization with the dichlorophenoxy and pyridinyl groups. A common approach includes:

- Step 1 : Cyclocondensation of cyclopropanecarboxaldehyde derivatives with hydrazines to form the 5-cyclopropylpyrazole intermediate .

- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethylamine derivative to introduce the ethyl linker .

- Step 3 : Coupling the intermediate with 2-(2,4-dichlorophenoxy)acetic acid using carbodiimide-based condensing agents (e.g., EDC/HOBt) under anhydrous conditions .

Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (solvent: dichloromethane/hexane) to achieve >95% purity. Monitor reactions via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to improve yields of the pyrazole-ethyl intermediate?

Critical parameters include:

- Temperature : Pyrazole formation requires reflux (80–100°C) in ethanol or DMF to ensure cyclization .

- Catalyst : Use p-toluenesulfonic acid (5 mol%) to accelerate cyclocondensation .

- pH Control : Maintain alkaline conditions (pH 8–9) during alkylation to minimize side reactions .

Data-Driven Approach : Employ design of experiments (DoE) to test variables like solvent polarity, stoichiometry, and reaction time. For example, a central composite design can identify optimal conditions for maximizing yield .

Basic: What analytical techniques are essential for structural confirmation?

- 1H/13C NMR : Confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), cyclopropyl group (δ 1.2–1.8 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- HRMS : Validate molecular weight (e.g., calculated for C21H21Cl2N3O2: [M+H]+ = 434.10) .

- IR Spectroscopy : Identify N-H stretching (3300 cm⁻¹) and C=O (1650 cm⁻¹) .

Advanced: How can computational methods predict biological activity and guide SAR studies?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The pyridinyl and dichlorophenoxy groups may engage in π-π stacking and halogen bonding .

- PASS Program : Predict antimicrobial or anticancer activity based on structural analogs (e.g., pyrazole-triazole hybrids show >70% probability for kinase inhibition) .

- ADMET Prediction : SwissADME can estimate solubility (LogP ~3.5) and blood-brain barrier penetration .

Advanced: How to resolve solubility challenges in bioactivity assays?

- Co-solvents : Use DMSO (≤1% v/v) for in vitro studies. For in vivo, formulate with cyclodextrins or lipid-based nanoemulsions .

- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the acetamide nitrogen to enhance aqueous solubility .

Advanced: How to address contradictory bioactivity data across cell lines?

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target effects. For example, dichlorophenoxy derivatives may activate aryl hydrocarbon receptors, confounding results .

- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects. EC50 shifts >10-fold suggest assay interference .

Advanced: What strategies enhance selectivity for kinase targets?

- Fragment-Based Design : Replace the cyclopropyl group with bulkier tert-butyl or trifluoromethyl groups to fill hydrophobic pockets in kinase ATP-binding sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Basic: What stability studies are required for long-term storage?

- Forced Degradation : Expose to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and acidic/basic hydrolysis. Monitor degradation via HPLC .

- Lyophilization : Stabilize as a lyophilized powder under argon to prevent oxidation of the pyridine ring .

Advanced: How to identify off-target interactions using proteomics?

- Chemical Proteomics : Immobilize the compound on sepharose beads and pull down binding proteins from cell lysates. Identify via LC-MS/MS .

- KinomeScan : Screen against a panel of 468 kinases to map selectivity .

Basic: How to validate reproducibility in multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.